molecular formula C21H21ClFN3O2 B1665257 Alozafone CAS No. 65899-72-1

Alozafone

Cat. No. B1665257
CAS RN: 65899-72-1
M. Wt: 401.9 g/mol
InChI Key: JHGHHEGZWJNCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alozafone is a biochemical.

Scientific Research Applications

  • Radioprotective Drugs : Amifostine is highlighted as the first approved radioprotective drug, known for protecting normal tissues from damage caused by radiation and chemotherapy. Its cytoprotective mechanism is complex, involving free-radical scavenging, DNA protection, and repair acceleration (Kouvaris, Kouloulias, & Vlahos, 2007).

  • Advanced Light Microscopy in Drug Delivery : Advanced light microscopy (ALM) has been used to study the biophysical properties of DNA and DNA-containing nanoparticles in drug delivery. This technique helps in understanding the behavior of drug delivery systems in biological environments (De Smedt et al., 2005).

  • Antipsychotic Drugs and Reproductive Health : Research on typical antipsychotics (TAPs) and atypical antipsychotics (AAPs) has shown their impact on ovarian and reproductive toxicity, highlighting the need for safer alternatives with fewer side effects (Ince et al., 2021).

  • Pharmacokinetic Modeling in Drug Research : Population pharmacokinetic approach has been valuable in understanding the variability in the pharmacokinetics of atypical antipsychotics, such as clozapine, olanzapine, and aripiprazole. This approach identifies factors contributing to pharmacokinetic variability, aiding in more personalized treatment strategies (Jovanović, Vučićević, & Miljković, 2020).

properties

CAS RN

65899-72-1

Product Name

Alozafone

Molecular Formula

C21H21ClFN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-[1-cyanopropan-2-yl(methyl)amino]-N-methylacetamide

InChI

InChI=1S/C21H21ClFN3O2/c1-14(10-11-24)25(2)13-20(27)26(3)19-9-8-15(22)12-17(19)21(28)16-6-4-5-7-18(16)23/h4-9,12,14H,10,13H2,1-3H3

InChI Key

JHGHHEGZWJNCAF-UHFFFAOYSA-N

SMILES

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F

Canonical SMILES

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alozafone, CAS 108

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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